Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside
Description
Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (C₁₃H₂₄O₁₁) is a disaccharide derivative in which an α-D-mannopyranose unit is linked via a 1→3 glycosidic bond to a methyl-α-D-mannopyranoside core . Its molecular structure (Fig. 1) features ten defined stereocenters, critical for its conformational behavior and biological interactions. Studies using vacuum ultraviolet circular dichroism (VUV-CD) and nuclear magnetic resonance (NMR) spectroscopy have demonstrated significant linkage flexibility in solution, where the net conformational contribution approximates zero due to averaging across multiple φ,ψ torsional angles . In contrast, solid-state films exhibit rigid conformations, with a strong positive CD band at 160–170 nm aligning with crystal structures governed by sector rules . This dynamic behavior underpins its utility in glycobiology for modeling carbohydrate-protein interactions.
Properties
IUPAC Name |
2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKXHOIRHHAHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trichloroacetimidate Activation
The trichloroacetimidate method is a cornerstone for synthesizing α-linked mannosides due to its high stereoselectivity. In one approach, methyl 3-O-benzyl-4,6-O-benzylidene-β-D-mannopyranoside (7 ) serves as the glycosyl acceptor, reacting with 2,3,4-tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate (8 ) under trimethylsilyl triflate (TMSOTf) catalysis at −40°C in dichloromethane. This yields a disaccharide intermediate, which undergoes regioselective reductive ring-opening of the 4,6-O-benzylidene group followed by acetylation and hydrogenation to produce the target compound in 76% yield.
Donor-Acceptor Pair Optimization
Alternative donors, such as 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate (18 ), have been coupled with partially protected mannoside acceptors. For example, methyl 4-O-acetyl-2-O-(2,3,4-tri-O-acetyl-β-D-xylopyranosyl)-β-D-mannopyranoside (12 ) reacts with 18 to form a tetrasaccharide precursor, which is deacetylated to yield the final product. This method highlights the importance of acetyl groups in stabilizing intermediates during glycosylation.
Alternative Glycosylation Promoters
Mercuric Cyanide-Mediated Coupling
Early synthetic routes employed mercuric cyanide (Hg(CN)₂) to activate glycosyl bromides. For instance, 4-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside (2 ) reacts with O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-(1→2)-3,4,6-tri-O-acetyl-α-D-mannopyranosyl bromide (1 ) in the presence of Hg(CN)₂, achieving a 58% yield of the protected trisaccharide. Subsequent deprotection via hydrogenolysis and hydrolysis furnishes the desired disaccharide.
Silver Triflate/Tetramethylurea Systems
Silver trifluoromethanesulfonate (AgOTf) paired with tetramethylurea (TMU) enhances glycosylation efficiency. Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside (3 ) reacts with 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (11 ) under these conditions, yielding a trisaccharide derivative that is deprotected to methyl O-α-D-mannopyranosyl-(1→2)-O-α-D-mannopyranosyl-(1→6)-α-D-mannopyranoside (10 ) in 67% overall yield.
Protecting Group Strategies
Benzylidene and Benzyl Groups
4,6-O-Benzylidene and 3-O-benzyl groups are pivotal for directing regioselectivity. For example, methyl 3-O-benzyl-4,6-O-prop-2-enylidene-β-D-mannopyranoside (22 ) undergoes glycosylation with 2,3,4-tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate (8 ), followed by reductive ring-opening and deallylation to yield intermediates with free 6-O-positions for further functionalization.
Isopropylidene Protection
Direct 2,3-O-isopropylidenation of α-D-mannopyranosides using 2-methoxypropene and catalytic p-toluenesulfonic acid (TsOH·H₂O) at 70°C achieves >90% regioselectivity. This method bypasses traditional multi-step protection sequences, streamlining the synthesis of branched mannosides.
Regioselective Functionalization Techniques
Tin-Mediated Alkylation
Dibutyltin oxide (Bu₂SnO) selectively complexes with cis-diols, enabling site-specific methylation. Treatment of allyl 4,6-O-benzylidene-α/β-D-mannopyranoside (4 ) with Bu₂SnO in methanol, followed by iodomethane in DMF, installs the 3-O-methyl group with 80% efficiency. Subsequent acetylation and hydrogenolysis yield the desired glycosyl acceptor.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Isopropylidenation
The 2,3-hydroxyl groups of the mannopyranosyl residue can be regioselectively protected using 2-methoxypropene in the presence of catalytic p-toluenesulfonic acid (TsOH·H₂O). This reaction proceeds efficiently in anhydrous DMF at elevated temperatures (50–70°C), yielding 2,3-O-isopropylidene derivatives with 85–93% yields (Table 1) .
Table 1: Direct 2,3-O-isopropylidenation conditions and yields
| Substrate | Catalyst (TsOH·H₂O) | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Mannopyranoside | 0.1 equiv | 70°C | 4 | 93 |
| Derivatives | 0.02–0.1 equiv | 50–70°C | 2–10 | 85–93 |
Silylation and Benzylation
The 6-hydroxyl group is selectively silylated using tert-butyldiphenylsilyl chloride (TBDPSCl) in DMF with imidazole. Subsequent benzylation of the 2-hydroxyl group enables further functionalization. For example, methyl 3,4,6-tri-O-benzyl-2-O-α-D-mannopyranosyl derivatives are intermediates in talopyranoside synthesis .
Oxidation of Hydroxyl Groups
Primary hydroxyl groups are oxidized to ketones using pyridinium chlorochromate (PCC). For instance, oxidation of protected intermediates (e.g., methyl 3,4,6-tri-O-benzyl-2-O-[6-O-TBDPS-α-D-mannopyranosyl]-α-D-mannopyranoside) yields carbonyl derivatives, which are precursors for talopyranosyl analogs .
Stereoselective Reduction
Sodium borohydride (NaBH₄) reduces ketones back to alcohols with retention of stereochemistry. This step is critical in synthesizing methyl 2-O-α-D-talopyranosyl-α-D-mannopyranoside from oxidized intermediates .
Branching via Trichloroacetimidate Donors
The compound serves as an acceptor in glycosylation reactions with 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate. Using trimethylsilyl triflate (TMSOTf) as a promoter, 3,6-branched mannose trisaccharides are synthesized in 50.4% total yield (Scheme 1) .
Scheme 1: Trisaccharide synthesis
-
Glycosylation : TMSOTf, CH₂Cl₂, −15°C to rt, 2 h (92% yield).
-
Acetylation : Pyridine, Ac₂O (96% yield).
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Deprotection : 70% AcOH, 70°C (91% yield).
Conformational Flexibility and Reactivity
Vacuum UV circular dichroism (CD) studies reveal significant conformational flexibility at the α(1→3) glycosidic linkage in aqueous solutions. This flexibility allows the disaccharide to adopt multiple conformers, facilitating diverse reactivity in solution-phase reactions .
Structural Confirmation Techniques
Key intermediates and products are characterized using:
Scientific Research Applications
Organic Synthesis
Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is utilized as a glycosyl donor in organic synthesis. It plays a critical role in the synthesis of complex carbohydrates and glycoconjugates, which are vital for understanding biological processes and developing therapeutic agents .
Study of Glycosyltransferases
This compound is instrumental in studying UDP-N-acetylglucosamine: α-D-mannoside β-2-N-acetylglucosaminyltransferase, an enzyme involved in glycan biosynthesis. Understanding this enzyme's function can lead to insights into glycoprotein formation and its implications in health and disease .
Antimicrobial Research
Research indicates that α-D-mannopyranosides, including methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, exhibit inhibitory effects on the adhesion of pathogenic bacteria such as Escherichia coli to host cells. This property suggests potential applications in developing treatments for urinary tract infections (UTIs) by blocking bacterial adhesion through FimH antagonism .
Cancer Research
Recent studies have explored the use of mannosides in boron neutron capture therapy (BNCT). Compounds similar to methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside have shown promise in targeting tumor cells for selective irradiation, enhancing therapeutic efficacy while minimizing damage to surrounding healthy tissues .
Case Study 1: Antimicrobial Activity
A study demonstrated that methyl α-D-mannopyranosides can significantly inhibit the binding of E. coli to uroepithelial cells. The inhibition was measured using competitive binding assays, revealing a Kd value indicative of strong binding affinity to FimH . This suggests that derivatives of methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside could be developed into therapeutic agents for preventing UTIs.
Case Study 2: Glycosyltransferase Inhibition
Research focused on the role of methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside in inhibiting specific glycosyltransferases revealed its potential as a tool for studying glycan biosynthesis pathways. The compound's ability to act as a substrate for these enzymes allows researchers to elucidate mechanisms of glycan formation and their biological significance .
Mechanism of Action
The mechanism of action of Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside involves its interaction with specific molecular targets and pathways. It is known to act as a substrate for certain enzymes, facilitating biochemical reactions . The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers with Varied Glycosidic Linkages
Compounds differing in linkage position or configuration highlight the sensitivity of glycosidic bonds to biological function:
- Methyl 2-O-α-D-talopyranosyl-α-D-mannopyranoside: Replacing the 3-O-mannosyl unit with a 2-O-talopyranosyl group alters the stereochemistry at C2 and C3, leading to distinct NMR chemical shifts (e.g., δ 5.1–4.9 ppm for anomeric protons) and reduced conformational flexibility due to steric hindrance .
- Methyl α-D-mannopyranosyl-(1→6)-α-D-mannopyranoside: The 1→6 linkage introduces greater torsional freedom, resulting in broader NMR peaks and unresolved CD contributions in solution, contrasting sharply with the well-defined 1→3 linkage .
Acylated Derivatives
Acylation modifies solubility and bioactivity:
- Methyl 2,3,4-tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside (4): This lipophilic analog, synthesized via octanoyl chloride derivatization, shows enhanced membrane permeability, as evidenced by its logP value (~4.2) and antimicrobial activity against Gram-positive bacteria (MIC: 32 µg/mL) .
- Methyl 4,6-di-O-palmitate-α-D-mannopyranoside (8): Palmitoylation at the 4- and 6-positions increases hydrophobicity (HRMS m/z 663.3 [M+Na]⁺) and stabilizes micelle formation in aqueous media .
Derivatives with Non-Mannose Glycosyl Units
Substituting mannose with other sugars diversifies functional properties:
- Methyl 3-O-α-D-galactopyranosyl-6-O-α-D-mannopyranosyl-α-D-mannopyranoside: The galactose unit introduces a C4 hydroxyl group, enabling hydrogen bonding with galectin-3 (Kd: 12 µM) .
- 3-Aminopropyl α-D-mannopyranosyl-(1→2)-α-D-mannopyranoside: The 3-aminopropyl aglycone enhances water solubility (logS: −1.8 vs. −3.2 for methyl derivatives) and facilitates conjugation to fluorescent probes .
Conformational and Binding Properties
Comparative studies reveal linkage-dependent dynamics:
Biological Activity
Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside, also known as methyl alpha-D-mannobioside, is a disaccharide composed of two alpha-D-mannose units. This compound has garnered interest in various fields of biological research due to its unique structural properties and potential applications in glycobiology and immunology.
Biological Activities
This compound exhibits several notable biological activities:
- Interaction with Lectins : This compound interacts with various lectins that recognize mannose residues, playing a crucial role in cell recognition processes. Such interactions are vital for understanding cellular adhesion and signaling pathways .
- Immune Response Modulation : Due to its structural similarity to glycoproteins on cell surfaces, it may influence immune responses. This modulation could have therapeutic implications, particularly in conditions where immune system regulation is necessary.
- Diagnostic Potential : Research indicates that certain pathogens, such as Mycobacterium tuberculosis, can bind specifically to this disaccharide. This property suggests its potential use in developing diagnostic assays for detecting these bacteria in clinical samples.
Case Studies and Experimental Evidence
- Lectin Binding Studies : A study demonstrated that this compound could inhibit the binding of certain lectins, providing insights into its potential as a therapeutic agent against infections caused by uropathogenic Escherichia coli (UPEC). The compound displayed competitive binding activity with Kd values comparable to established inhibitors .
- Glycosyltransferase Interactions : The compound has been utilized in studies involving UDP-N-acetylglucosamine: α-D-mannoside β-2-N-acetylglucosaminyltransferase, highlighting its relevance in glycosylation processes essential for protein modification .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally related compounds reveals differences in biological activity:
| Compound Name | Structure Overview | Unique Features |
|---|---|---|
| Methyl 3-O-(β-D-mannopyranosyl)-α-D-mannopyranoside | Similar structure but with β-linkage | Different binding properties due to β-linkage |
| Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside | Contains two α-D-mannopyranosyl units | Increased complexity and potential biological activity |
| Methyl α-D-mannopyranoside | Simple monomeric form | Basic unit without additional glycosidic linkages |
The unique linkage pattern and methylation at the 3-position of this compound significantly influence its biological interactions and activities.
Q & A
Q. What are the key steps in synthesizing Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside?
The synthesis involves glycosylation using protected mannopyranosyl donors and acceptors. A common approach employs Helferich glycosylation with mercury(I) cyanide as a catalyst. For example, methyl 2-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside reacts with a 3,6-dideoxyhexosyl bromide donor in nitromethane-benzene to form the disaccharide. Deprotection via hydrogenation or hydrolysis yields the final product . Key steps include:
- Protecting group strategy : Benzyl and benzylidene groups shield hydroxyls during glycosylation.
- Catalyst selection : Mercury(I) cyanide ensures α-stereoselectivity.
- Deprotection : Catalytic hydrogenation removes benzyl groups, while acidic hydrolysis cleaves benzylidene.
Q. How is the purity and structure of the compound confirmed experimentally?
Structural validation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR confirm glycosidic linkages (e.g., δ ~5.2 ppm for α-anomeric protons) and stereochemistry. ³¹P NMR is used for phosphorylated intermediates .
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M + Na]⁺ ions) and isotopic labeling (e.g., ¹³C at C6 in ) .
- Colorimetric assays : Phenol-sulfuric acid method quantifies total sugar content via absorbance at 490 nm .
Advanced Research Questions
Q. How can stereochemical challenges during glycosylation be addressed?
Stereoselectivity depends on:
- Donor configuration : Axial 4-O-p-nitrobenzoyl groups in abequosyl bromides favor α-linkage formation by restricting participation from the 2-position .
- Solvent and temperature : Low temperatures (−30°C) and nitromethane-benzene mixtures minimize side reactions .
- Catalyst optimization : Silver triflate (AgOTf) with N-iodosuccinimide (NIS) enhances α-selectivity in thioglycoside couplings .
Q. What methods are used to analyze binding interactions with lectins like concanavalin A?
- Titration microcalorimetry : Measures thermodynamic parameters (ΔH, ΔS) for binding. For example, methyl α-D-mannopyranoside binds concanavalin A with ΔH = −8.2 kcal/mol, while branched analogs (e.g., trimannosides) show enhanced affinity (ΔH = −14.4 kcal/mol) due to extended binding sites .
- Solid-phase enzyme-linked lectin assays (ELLA) : Quantify inhibitory potency using competitive binding with labeled mannan .
Q. How can glycosylation yields be optimized while minimizing side products?
Strategies include:
- Donor pre-activation : Use 2,4-di-O-p-nitrobenzoylated abequosyl bromides to improve reactivity and reduce β-byproduct formation .
- Molecular sieves and anhydrous conditions : Prevent hydrolysis of glycosyl donors .
- Chromatographic purification : Silica gel or reverse-phase HPLC isolates target disaccharides from furanosidic byproducts (e.g., reports a 45% yield after purification) .
Q. What computational approaches predict the bioactivity of mannopyranoside derivatives?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, chemical potential (µ), and electrophilicity (ω) to correlate reactivity with antifungal activity against Candida albicans .
- Molecular docking : Simulates interactions with antifungal proteins (e.g., 1IYL and 1AI9) to identify binding hotspots, such as hydrogen bonds with mannose O3 and O4 atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
